

# M3258: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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## Compound of Interest

Compound Name: M3258

Cat. No.: B2625604

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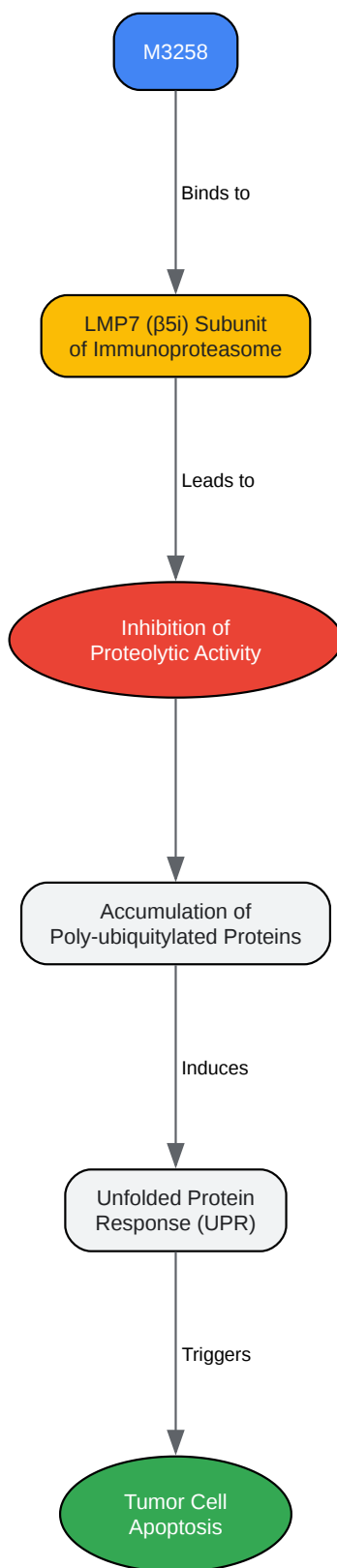
## Introduction

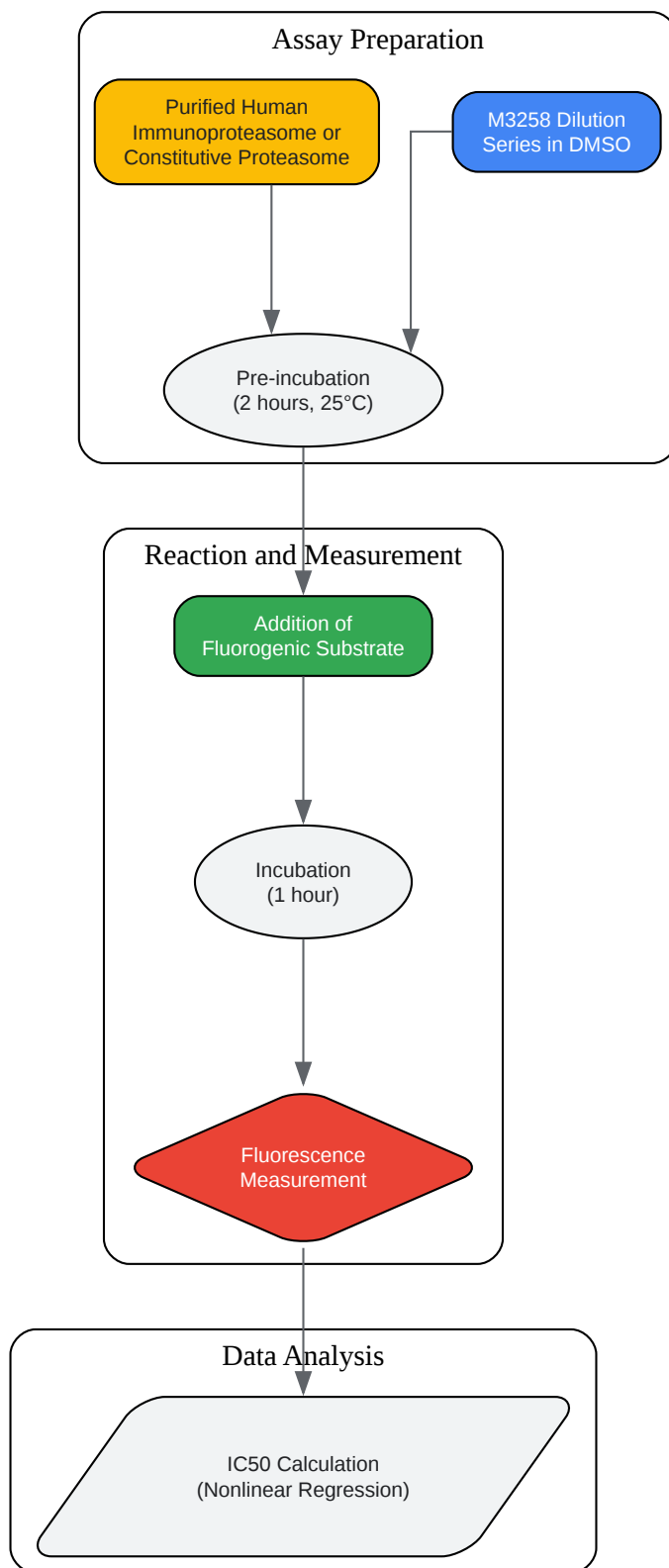
**M3258** is an orally bioavailable, potent, and highly selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7), also known as  $\beta 5i$  or PSMB8. LMP7 is the chymotrypsin-like proteolytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in protein homeostasis and the adaptive immune response.[1][2] In malignant hematopoietic cells, such as those in multiple myeloma, the immunoproteasome is highly expressed and contributes to the degradation of ubiquitinated proteins, promoting cell survival.[3]

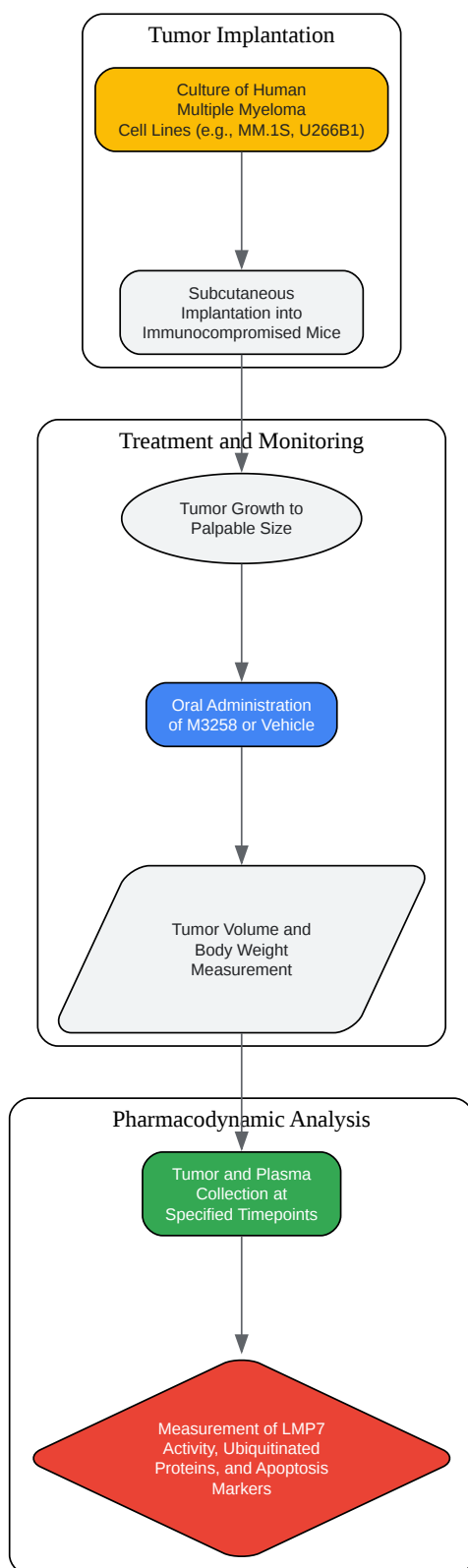
**M3258**'s selective inhibition of LMP7 offers a targeted therapeutic approach. By blocking the proteolytic activity of this subunit, **M3258** disrupts the ubiquitin-proteasome degradation pathway, leading to an accumulation of poly-ubiquitylated proteins. This, in turn, induces the unfolded protein response (UPR) and triggers apoptosis in tumor cells.[1] Preclinical studies have demonstrated the antitumor efficacy of **M3258** in various multiple myeloma models, including those resistant to other proteasome inhibitors.[3][4] A Phase I clinical trial in patients with relapsed/refractory multiple myeloma has been initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **M3258**.

## Mechanism of Action

**M3258** selectively and reversibly binds to the LMP7 subunit of the immunoproteasome. This inhibition of LMP7's chymotrypsin-like activity is the primary mechanism driving its anti-cancer effects.







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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 ( $\beta 5i$ ) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 ( $\beta 5i$ ) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
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